molecular formula C18H19ClFNO B3485303 N-benzyl-2-(2-chloro-6-fluorophenyl)-N-(propan-2-yl)acetamide

N-benzyl-2-(2-chloro-6-fluorophenyl)-N-(propan-2-yl)acetamide

Cat. No.: B3485303
M. Wt: 319.8 g/mol
InChI Key: KFQYDABEQRMDMW-UHFFFAOYSA-N
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Description

N-benzyl-2-(2-chloro-6-fluorophenyl)-N-(propan-2-yl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a benzyl group, a chloro-fluorophenyl group, and an isopropyl group attached to the acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-2-(2-chloro-6-fluorophenyl)-N-(propan-2-yl)acetamide typically involves the following steps:

    Starting Materials: Benzylamine, 2-chloro-6-fluoroacetophenone, and isopropylamine.

    Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, under reflux conditions.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.

    Reduction: Reduction reactions can occur at the carbonyl group of the acetamide moiety, potentially yielding amine derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Benzaldehyde derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

N-benzyl-2-(2-chloro-6-fluorophenyl)-N-(propan-2-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical agent due to its structural similarity to known bioactive compounds.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-benzyl-2-(2-chloro-6-fluorophenyl)-N-(propan-2-yl)acetamide depends on its specific application:

    Biological Activity: It may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways.

    Pharmaceutical Effects: The compound may bind to molecular targets, such as proteins or nucleic acids, altering their function and leading to therapeutic effects.

Comparison with Similar Compounds

N-benzyl-2-(2-chloro-6-fluorophenyl)-N-(propan-2-yl)acetamide can be compared to other acetamide derivatives:

    Similar Compounds: N-benzylacetamide, N-(2-chlorophenyl)acetamide, N-(2-fluorophenyl)acetamide.

Properties

IUPAC Name

N-benzyl-2-(2-chloro-6-fluorophenyl)-N-propan-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClFNO/c1-13(2)21(12-14-7-4-3-5-8-14)18(22)11-15-16(19)9-6-10-17(15)20/h3-10,13H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFQYDABEQRMDMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1=CC=CC=C1)C(=O)CC2=C(C=CC=C2Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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